
1-(propan-2-yl)-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a carboxylic acid group at the 4-position and an isopropyl group at the 1-position of the indole ring
Mechanism of Action
Target of Action
1-isopropyl-1H-indole-4-carboxylic acid, also known as 1-(propan-2-yl)-1H-indole-4-carboxylic acid or MFCD15200972, is a bioactive aromatic compound containing the indole nucleus . The primary targets of this compound are multiple receptors to which it binds with high affinity . These receptors play a crucial role in various biological activities, making 1-isopropyl-1H-indole-4-carboxylic acid a valuable compound for treatment .
Mode of Action
The interaction of 1-isopropyl-1H-indole-4-carboxylic acid with its targets results in various changes. The compound’s mode of action is primarily through its high affinity binding to these receptors . This interaction leads to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
1-isopropyl-1H-indole-4-carboxylic acid affects various biochemical pathways. Its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response. The compound’s action on these pathways leads to downstream effects that contribute to its broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of 1-isopropyl-1H-indole-4-carboxylic acid’s action are diverse, given its broad-spectrum biological activities . These effects are the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-isopropyl-1H-indole-4-carboxylic acid. For instance, dietary intake can have a wide influence on gut microbiota and the related indole metabolism . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-isopropyl-1H-indole-4-carboxylic acid are largely determined by its indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
1-Isopropyl-1H-indole-4-carboxylic acid, like other indole derivatives, can have a wide range of effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound may vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
The molecular mechanism of action of 1-isopropyl-1H-indole-4-carboxylic acid involves its interactions with various biomolecules. It can bind to multiple receptors with high affinity, potentially leading to changes in gene expression . It may also exert its effects at the molecular level through enzyme inhibition or activation .
Metabolic Pathways
1-Isopropyl-1H-indole-4-carboxylic acid may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . Specific information on the metabolic pathways involving this compound is not currently available.
Preparation Methods
The synthesis of 1-(propan-2-yl)-1H-indole-4-carboxylic acid can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include isopropyl phenylhydrazine and a suitable carboxyl-containing aldehyde or ketone. The reaction typically requires an acid catalyst such as hydrochloric acid and is conducted at elevated temperatures.
Industrial production methods may involve more efficient catalytic processes or continuous flow techniques to enhance yield and purity. These methods often employ advanced catalysts and optimized reaction conditions to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-(Propan-2-yl)-1H-indole-4-carboxylic acid undergoes various chemical reactions typical of indole derivatives and carboxylic acids. Some key reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring can undergo halogenation, nitration, or sulfonation using appropriate reagents like halogens, nitric acid, or sulfuric acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
1-(Propan-2-yl)-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored as a lead compound for drug development. Its structural features make it a candidate for designing molecules with specific pharmacological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(Propan-2-yl)-1H-indole-4-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Tryptophan: An essential amino acid and precursor to neurotransmitters like serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-propan-2-ylindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-7-6-9-10(12(14)15)4-3-5-11(9)13/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULZKWRARUNZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030423-99-4 |
Source


|
| Record name | 1-(propan-2-yl)-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
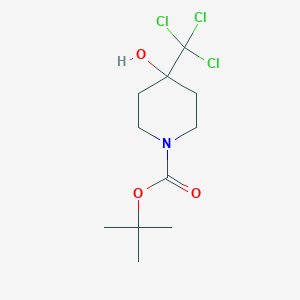
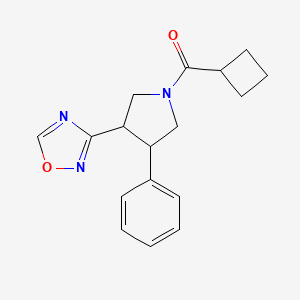
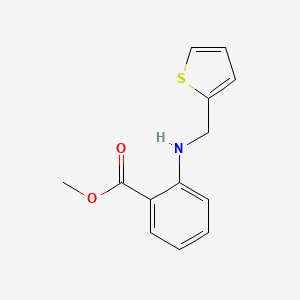
![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)
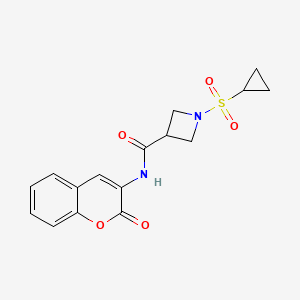
![N'-[(1E)-(dimethylamino)methylidene]benzohydrazide](/img/structure/B2726196.png)

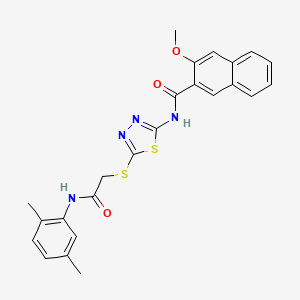
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole](/img/structure/B2726203.png)
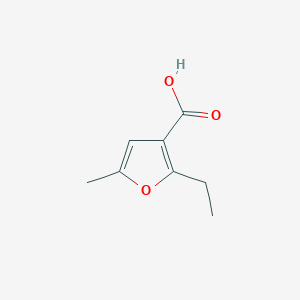
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2726208.png)
